Spiro[4.4]nonane-1-carboxylic acid
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Overview
Description
Spiro[44]nonane-1-carboxylic acid is a unique organic compound characterized by its spirocyclic structure, which consists of two nonane rings connected through a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[4.4]nonane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of spiro[4.4]nonane-1,6-dione, which can be prepared through the cyclization of di[aryl(hetaryl)methyl] malonic acids using P2O5 as a catalyst . The reaction conditions often involve a nitrogen atmosphere to prevent oxidation and the use of specific catalysts to control the stereochemistry of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Spiro[4.4]nonane-1-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction of spiro[4.4]nonane-1,6-dione can yield spiro[4.4]nonane-1,6-diol.
Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Thionyl chloride for conversion to acid chlorides, followed by nucleophilic substitution.
Major Products
Oxidation: Spiro[4.4]nonane-1,6-dione.
Reduction: Spiro[4.4]nonane-1,6-diol.
Substitution: Various substituted spiro[4.4]nonane derivatives depending on the reagents used.
Scientific Research Applications
Spiro[4.4]nonane-1-carboxylic acid has several applications in scientific research:
Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure and ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with unique mechanical properties.
Mechanism of Action
The mechanism of action of spiro[4.4]nonane-1-carboxylic acid in biological systems involves its interaction with specific molecular targets. The rigid spirocyclic structure allows for precise binding to enzymes and receptors, potentially modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Spiro[4.5]decane-1-carboxylic acid
- Spiro[5.5]undecane-1-carboxylic acid
- Spiro[4.4]nonane-1,6-dione
Uniqueness
Spiro[4.4]nonane-1-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to other spirocyclic compounds, it offers a balance of rigidity and flexibility, making it a valuable scaffold in various applications .
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
spiro[4.4]nonane-4-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c11-9(12)8-4-3-7-10(8)5-1-2-6-10/h8H,1-7H2,(H,11,12) |
InChI Key |
DDZKLYHVPRGSNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCCC2C(=O)O |
Origin of Product |
United States |
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